molecular formula C18H17N5O5S3 B2397981 4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-98-1

4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2397981
CAS No.: 868976-98-1
M. Wt: 479.54
InChI Key: TZIWUBHMGHHFHO-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. Key structural elements include:

  • 3-Nitrobenzylthio substituent on the thiadiazole ring, contributing steric bulk and redox activity.
  • Thiadiazole heterocycle, known for its role in modulating biological activity through interactions with enzymes or receptors .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S3/c1-22(2)31(27,28)15-8-6-13(7-9-15)16(24)19-17-20-21-18(30-17)29-11-12-4-3-5-14(10-12)23(25)26/h3-10H,11H2,1-2H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIWUBHMGHHFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule characterized by its unique structural features, including a sulfamoyl moiety and a thiazole ring. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its anti-cancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
Molecular Formula C₁₅H₁₈N₄O₃S₂
Molecular Weight 366.46 g/mol
Key Functional Groups Sulfamoyl, Thiadiazole, Nitrobenzyl

4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant biological activity primarily through the activation of the RIG-I pathway , which is crucial for inducing immunogenic cell death in tumor cells. This pathway enhances the immune response against cancer cells, making this compound a promising candidate for cancer therapy .

Anti-Cancer Activity

Research indicates that this compound demonstrates strong anti-cancer activity across various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HepG24.37 ± 0.7Induction of apoptosis via RIG-I pathway
A-5498.03 ± 0.5Activation of immune response
MCF-7Not specifiedPotential inhibition of cell proliferation

Comparative Activity

When compared to similar compounds, the unique structural elements of this compound contribute to its distinctive biological activity. The following table compares it with related compounds:

Compound Name Biological Activity Unique Aspects
4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamideStrong anti-cancer activityMulti-functional with enhanced solubility
N-(5-benzylthio)-1,3,4-thiadiazole derivativesModerate anti-cancer propertiesSimpler structure
4-(dimethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamidePotential anti-cancer effectsDifferent heterocycle may influence activity

Case Studies

Several studies have highlighted the efficacy of this compound in vitro:

  • Study on HepG2 and A-549 Cells : This study demonstrated that the compound significantly inhibited cell growth with IC50 values indicating strong cytotoxicity .
  • Mechanistic Insights : Research has shown that the presence of the thiazole ring enhances interaction with key kinases involved in tumorigenesis, leading to effective targeting of uncontrolled DNA replication .

Comparison with Similar Compounds

Thioether Substituent Variations

Modifications to the thioether group on the thiadiazole ring significantly influence physicochemical and biological properties.

Compound Name (Substituent) Melting Point (°C) Yield (%) Biological Activity Key Findings Reference
Target Compound (3-nitrobenzyl) - - - Hypothesized anticancer/antioxidant -
5e (4-chlorobenzyl) 132–134 74 Anticancer (cell line assays) Moderate cytotoxicity against U87 cells
5h (benzyl) 133–135 88 Antifungal 85% inhibition at 100 μg/mL
5j (4-chlorobenzyl) 138–140 82 Kinase inhibition Dual Abl/Src inhibitor (IC₅₀ = 0.2 μM)
9i (3-nitrobenzylidene) 258–260 61.3 Antioxidant ABTS•+ scavenging (EC₅₀ = 12.3 μM)

Key Observations :

  • Nitro groups (e.g., 3-nitro in the target vs. 4-nitro in 9i) enhance antioxidant activity due to electron-withdrawing effects .
  • Chlorinated substituents (e.g., 5e, 5j) improve kinase inhibition but reduce antifungal efficacy compared to benzyl derivatives .

Sulfonamide/Sulfamoyl Group Modifications

The sulfamoyl group’s substitution pattern affects binding affinity and solubility.

Compound Name (Sulfamoyl Group) Pharmacological Activity Activity Metric Structural Impact Reference
Target Compound (N,N-dimethyl) - - Enhanced lipophilicity -
9g (4-hydroxy-3-methoxybenzylidene) Antioxidant EC₅₀ = 15.8 μM (ABTS) Polar groups improve radical scavenging
9h (4-dimethylaminobenzylidene) Antioxidant EC₅₀ = 18.4 μM (ABTS) Electron-donating groups reduce potency
21 (4-chlorobenzyl thio) Kinase inhibition IC₅₀ = 0.5 μM (Abl) Chlorine enhances target selectivity

Key Observations :

  • Dimethylsulfamoyl in the target compound likely improves membrane permeability compared to unsubstituted sulfonamides .
  • Hydrophilic substituents (e.g., hydroxyl in 9g) enhance antioxidant activity but may reduce cellular uptake .

Heterocycle Replacement

Replacing the thiadiazole core with oxadiazole or triazole alters bioactivity.

Compound Name (Heterocycle) Biological Activity Key Finding Reference
Target Compound (thiadiazole) - - -
22 (1,3,4-oxadiazole) Undisclosed Reduced π-π stacking vs. thiadiazole
2m (tetrazolyl) Plant growth regulation 80% cell division promotion at 50 ppm

Key Observations :

  • Thiadiazole ’s sulfur atom facilitates interactions with metal ions in enzyme active sites, unlike oxadiazole .
  • Tetrazole derivatives exhibit auxin-like activity, diverging from the anticancer focus of thiadiazoles .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis involves multi-step reactions:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH) .
  • Benzamide coupling : Use of coupling agents like EDCI with triethylamine to attach the benzamide moiety .
  • Nitrobenzyl thio-group incorporation : Nucleophilic substitution or thiol-alkylation reactions under inert atmospheres . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) . Purity is enhanced via recrystallization (ethanol/water) or column chromatography .

Q. Which characterization techniques validate the compound’s structural integrity?

  • NMR spectroscopy : Confirms proton environments (e.g., sulfamoyl protons at δ 3.0–3.2 ppm, nitrobenzyl aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
  • IR spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., centrosymmetric dimerization via N–H···N bonds) .

Advanced Research Questions

Q. What biological activities are reported for this compound, and what mechanisms underlie its efficacy?

  • Antimicrobial activity : Inhibits bacterial growth (MIC: 2–8 µg/mL against S. aureus) via sulfamoyl group interference with folate synthesis .
  • Anticancer potential : Induces apoptosis in HeLa cells (IC₅₀: 10 µM) by disrupting mitochondrial membrane potential and activating caspase-3 .
  • Enzyme inhibition : Targets PfOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens via competitive binding to the active site .

Q. How does structural modification (e.g., substituent variation) affect bioactivity?

  • Nitro group position : Meta-substitution (3-nitrobenzyl) enhances electron-withdrawing effects, improving DNA intercalation capacity vs. para-substituted analogs .
  • Thiadiazole substituents : Ethyl groups at the 5-position increase lipophilicity, enhancing cell membrane permeability (logP: 2.5 vs. 1.8 for methyl analogs) .
  • Sulfamoyl vs. sulfonamide : Dimethylsulfamoyl groups improve metabolic stability compared to unsubstituted sulfonamides (t₁/₂: 6 hrs vs. 2 hrs in hepatic microsomes) .

Q. What computational methods predict target interactions and ADMET properties?

  • Molecular docking : AutoDock Vina identifies binding affinities to EGFR (ΔG: −9.2 kcal/mol) and PARP-1 (ΔG: −8.7 kcal/mol) .
  • ADMET prediction : SwissADME forecasts moderate bioavailability (F: 65%), CYP3A4 inhibition risk, and blood-brain barrier penetration (BBB score: 0.8) .
  • QSAR models : Correlate nitro group electron density with anticancer activity (R²: 0.89) .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies arise from assay variability (e.g., MTT vs. resazurin assays) or cell line heterogeneity (e.g., HeLa vs. MCF-7). Mitigation strategies include:

  • Standardized protocols : Use identical cell passages and assay conditions .
  • Dose-response validation : Replicate IC₅₀ values across independent labs .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., nitro-substituted analogs show consistent antimicrobial activity) .

Methodological Challenges

Q. What strategies improve solubility and formulation for in vivo studies?

  • Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (up to 5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI: 0.2) for sustained release (80% release over 72 hrs) .
  • Prodrug design : Introduce phosphate esters at the benzamide group for pH-dependent activation .

Q. How are synergistic effects with existing therapeutics evaluated?

  • Combination index (CI) : Calculate via Chou-Talalay method (e.g., CI = 0.3 with doxorubicin indicates strong synergy) .
  • Pathway analysis : RNA-seq identifies upregulated apoptosis markers (e.g., Bax/Bcl-2 ratio) in combination-treated cells .

Q. What stability studies are critical for long-term storage?

  • Forced degradation : Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) for 4 weeks; monitor via HPLC .
  • Lyophilization : Stabilize as a lyophilized powder (residual moisture <1%) for 24-month shelf life .

Q. Which in vitro models best predict in vivo efficacy?

  • 3D tumor spheroids : Mimic hypoxia and drug penetration barriers (e.g., HT-29 spheroids show 3-fold higher resistance than monolayers) .
  • Primary patient-derived cells : Retain tumor microenvironment heterogeneity (e.g., PDAC models with stromal interaction) .

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